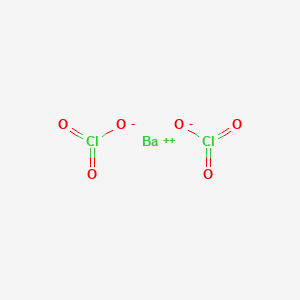Ba(ClO3)2
Ba(ClO3)2
BaCl2O6
Barium chlorate
CAS No.: 10294-38-9(monohydrate); 13477-00-4(anhydrous)
Cat. No.: VC8459592
Molecular Formula: BaCl2O6
Ba(ClO3)2
Ba(ClO3)2
BaCl2O6
Molecular Weight: 304.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10294-38-9(monohydrate); 13477-00-4(anhydrous) |
|---|---|
| Molecular Formula | BaCl2O6 Ba(ClO3)2 Ba(ClO3)2 BaCl2O6 |
| Molecular Weight | 304.23 g/mol |
| IUPAC Name | barium(2+);dichlorate |
| Standard InChI | InChI=1S/Ba.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 |
| Standard InChI Key | ISFLYIRWQDJPDR-UHFFFAOYSA-L |
| SMILES | [O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |
| Canonical SMILES | [O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] |
| Colorform | White crystals |
| Melting Point | 777 °F (USCG, 1999) 414 °C |
Introduction
Chemical Identification and Properties
Molecular and Structural Characteristics
Barium chlorate is defined by the chemical formula Ba(ClO₃)₂, with a molar mass of 304.23 g/mol . It exists as a white crystalline solid under standard conditions, though its hygroscopic nature may lead to clumping in humid environments. The compound’s structure comprises barium cations (Ba²⁺) coordinated to two chlorate anions (ClO₃⁻), each adopting a trigonal pyramidal geometry due to sp³ hybridization of the central chlorine atom. This configuration enables strong oxidative reactivity, as the chlorate ion readily donates oxygen in decomposition reactions .
Regulatory and Industrial Identification
The European Chemicals Agency (ECHA) assigns barium chlorate the CAS number 13477-00-4 and EC number 236-760-7 . Harmonized classification under the CLP Regulation designates it as an Oxidizing Solid (Category 1), Acute Toxicity (Category 4 for oral and inhalation exposure), and Aquatic Chronic Hazard (Category 2) . These classifications mandate specific labeling, including the “Danger” signal word and pictograms for oxidizing agents (flame over circle), health hazards (exclamation mark), and environmental toxicity (dead fish) .
Synthesis Methods
Electrochemical Production from Barium Chloride
The most studied synthesis route involves the electrochemical oxidation of barium chloride (BaCl₂) in an acidic medium. Subramanyan Vasudevan and Swaminathan Mohan demonstrated this process using a noble metal oxide-coated titanium anode and a rotating stainless steel cathode . Key parameters influencing current efficiency include:
-
Electrolyte Composition: A 250 g/L BaCl₂ solution in 1 M HCl optimizes ion mobility while minimizing side reactions like oxygen evolution .
-
Current Density: Anode current densities of 1.5–2.0 kA/m² and cathode densities of 1.0–1.5 kA/m² balance reaction kinetics with energy consumption .
-
Temperature: Maintaining the electrolyte at 40°C enhances ion diffusion without accelerating parasitic reactions .
-
Cathode Rotation: Speeds of 1,200 rpm ensure uniform electrolyte mixing, reducing concentration polarization and improving mass transfer .
Traditional Synthesis Routes
Electrochemical Production Optimization
Parameter Optimization and Efficiency
The study by Vasudevan and Mohan systematically evaluated variables affecting electrolysis efficiency :
| Parameter | Optimal Range | Effect on Current Efficiency |
|---|---|---|
| BaCl₂ Concentration | 200–250 g/L | ↑ Efficiency up to 56% |
| Anode Current Density | 1.5–2.0 kA/m² | ↑ Reaction rate, ↑ Energy use |
| Temperature | 35–45°C | ↑ Ion mobility, ↓ Side reactions |
| Cathode Rotation Speed | 1,000–1,500 rpm | ↑ Mass transfer, ↓ Polarization |
Deviations beyond these ranges reduce efficiency due to oxygen evolution at the anode (at low chloride concentrations) or increased ohmic losses (at high current densities) .
Energy Consumption Analysis
At peak efficiency, the process consumes 7.1 kWh/kg of barium chlorate, comparable to sodium chlorate production but higher than modern membrane-cell chlor-alkali processes . Energy breakdown includes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume